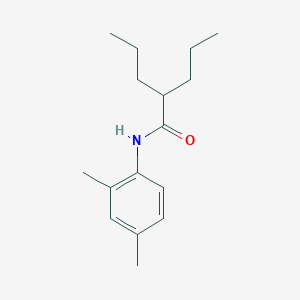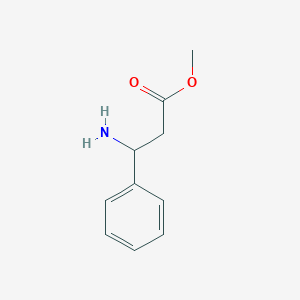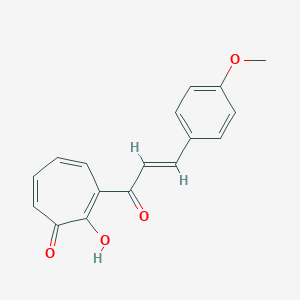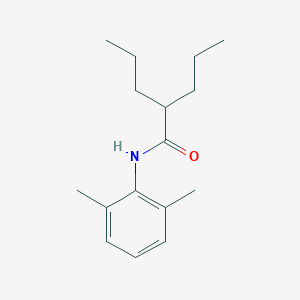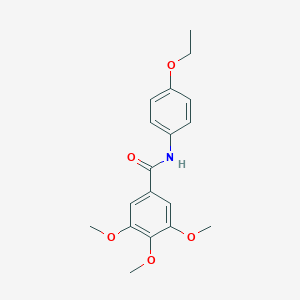
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as 'ETB', is a chemical compound that has been extensively studied by the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, ETB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETB has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that ETB can reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ETB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well-established. However, there are also some limitations to using ETB in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its effects can vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on ETB. One potential direction is to further investigate its mechanisms of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, research could focus on the development of new materials using ETB as a building block. Finally, further studies could investigate the potential of ETB as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of ETB involves the reaction between 4-ethoxyaniline and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure ETB. This synthesis method has been well-established and has been used in various studies.
Applications De Recherche Scientifique
ETB has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ETB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. In agriculture, ETB has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, ETB has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
| 4043-16-7 | |
Formule moléculaire |
C18H21NO5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO5/c1-5-24-14-8-6-13(7-9-14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
Clé InChI |
AQPQLPPTJUCUBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


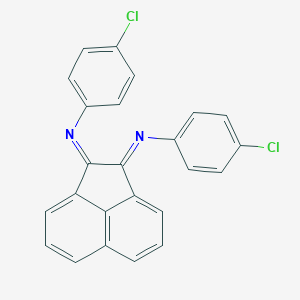
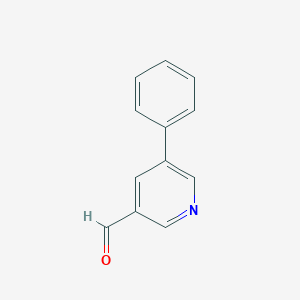
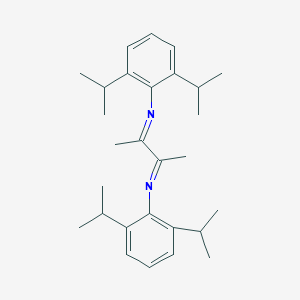

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
